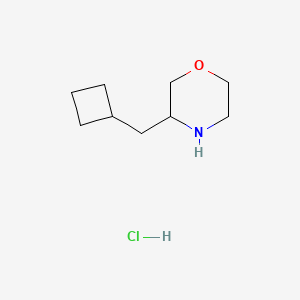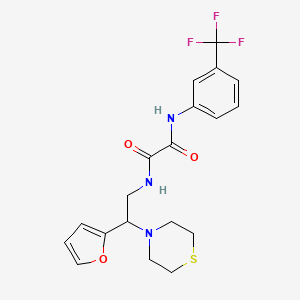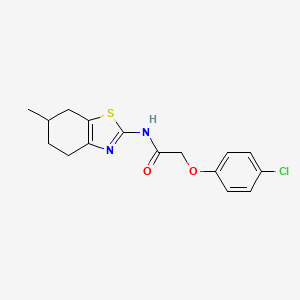![molecular formula C14H12N2O3 B2580855 Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate CAS No. 1436364-50-9](/img/structure/B2580855.png)
Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
Specific chemical reactions involving “Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate” are not available in the current literature.Aplicaciones Científicas De Investigación
Biological Activity Studies
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, similar in structure to Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate, have been studied for their biological activities. Notably, a derivative displayed potent biological activity with an IC50 of 62.37 µg/mL against the HeLa cell line and a minimum inhibitory concentration (MIC) of 250 µg/mL against photogenic bacteria (Phutdhawong et al., 2019).
Enzymatic Polymerization
2,5-Bis(hydroxymethyl)furan, a compound structurally related to this compound, has been used as a biobased rigid diol for enzymatic polymerization, yielding novel biobased furan polyesters (Jiang et al., 2014).
Catalytic Synthesis
Methyl 5-bromo-2-furoate, another derivative, has been used in palladium-catalyzed direct arylation of heteroaromatics. This process allows the formation of biheteroaryls in high yields, demonstrating the compound's utility in organic synthesis (Fu et al., 2012).
Biomass-Derived Chemical Production
Research has also focused on the reduction of biomass-derived furanic compounds like 2,5-bis(hydroxymethyl)furan, highlighting the potential of these compounds in producing sustainable chemicals and fuels (Nakagawa et al., 2013).
Neuroinflammation Imaging
A PET radiotracer specific for CSF1R, structurally similar to this compound, has been developed for imaging neuroinflammation, which is significant in various neuropsychiatric disorders (Horti et al., 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-18-14(17)13-8-7-12(19-13)9-16(10-15)11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTBZAUHSWOPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN(C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2580772.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2580773.png)
![2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)acetamide](/img/structure/B2580774.png)
![N-butyl-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2580775.png)
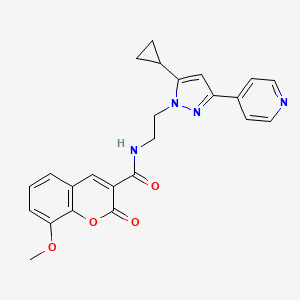
![2-[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2580778.png)
![N-[(1R,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2580780.png)
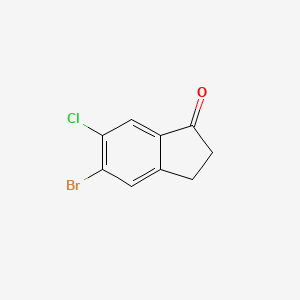
![2-bromo-N-{1-[4-(dimethylsulfamoyl)phenyl]ethyl}-5-fluoropyridine-4-carboxamide](/img/structure/B2580784.png)
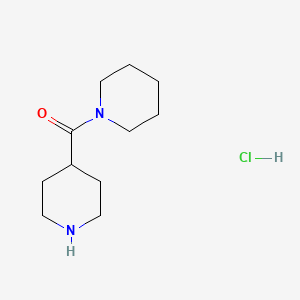
![Ethyl 5-isobutyramido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2580789.png)
